Direct Yellow 50

Descripción general

Descripción

Direct Yellow 50 is a dye that is commonly used in various industries. It is known for its yellow color and is often used in textile, paper, and plastic industries . The dye is also used for staining pollen coat and pollen wall .

Molecular Structure Analysis

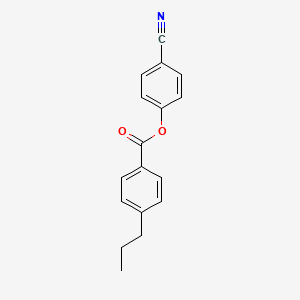

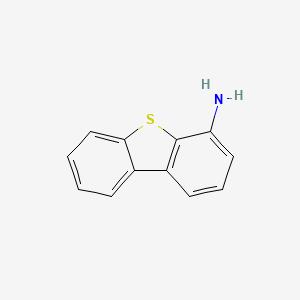

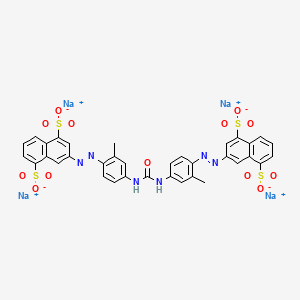

The molecular formula of Direct Yellow 50 is C35H24N6Na4O13S4 . This indicates that the molecule is composed of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Direct Yellow 50 has been studied for its adsorption properties. For instance, it has been observed that the dye can be removed from aqueous solutions using weakly basic anion exchangers . Additionally, photocatalytic degradation of Direct Yellow 50 has been studied using ZnO/POEANI nanocomposites .

Physical And Chemical Properties Analysis

Direct Yellow 50 appears as a yellow powder . It has a molecular weight of 956.82 . The dye has a tinting strength of 100±3% and is insoluble in water to an extent of ≤1%. It has a moisture content of ≤5% and residues on sieve (80 mesh) of ≤5% .

Aplicaciones Científicas De Investigación

Wastewater Treatment

Direct Yellow 50: is extensively used in industries such as textile, paper, and plastics, which generate significant amounts of wastewater containing toxic dyes. Adsorption techniques are considered highly effective for dye removal from wastewater. Weakly basic anion exchangers like Amberlyst resins have been studied for their capacity to remove Direct Yellow 50 from aqueous solutions. The polyacrylic resin Amberlyst A24 , for instance, has shown a promising uptake capacity of 666.5 mg/g of the dye .

Environmental Pollution Control

The removal of Direct Yellow 50 is crucial due to its toxic nature and high solubility, which pose threats to the environment. Studies have focused on the adsorption of Direct Yellow 50 onto modified graphene oxide, which has been characterized by various techniques and shown to be an effective adsorbent for the dye .

Colorimetric Analysis

Direct Yellow 50 can be used in colorimetric evaluations to determine the purity or active ingredient percentage of selective dyes/pigments. It also aids in the identification of colorants, measurement of surface color strength of dyed textiles, and estimation of soil removal efficacy of different detergents used for textiles .

Textile Industry

In the textile industry, Direct Yellow 50 is commonly used to dye cellulosic fabric, paper, and leather. It offers advantages such as cost-effectiveness, better lightfastness, ease of application, and shorter dye cycles .

Dyeing Process Optimization

Colorimetric measurements involving Direct Yellow 50 are valuable for process and product control in the dyeing of textile materials. This includes optimization of dyeing process variables and precision grading of color fastness of dyed textiles under various conditions .

Sorption Studies

The interaction of Direct Yellow 50 with various sorbents is a field of interest, particularly in understanding the kinetics and equilibrium of dye uptake. This research has implications for designing more efficient systems for dye removal from industrial effluents .

Analytical Chemistry

Direct Yellow 50 plays a role in analytical chemistry where it’s used for the calibration of instruments and as a standard for comparison in the analysis of similar compounds .

Industrial Process Monitoring

The use of Direct Yellow 50 in industrial process monitoring helps in maintaining the quality and consistency of products. Its application in colorimetric evaluations ensures that the color quality of products meets the required standards .

Safety and Hazards

Direct contact with Direct Yellow 50 should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Propiedades

IUPAC Name |

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N6O13S4.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFRTDKENRGSSX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24N6Na4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041729 | |

| Record name | C.I. Direct Yellow 50, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

956.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Direct Yellow 50 | |

CAS RN |

3214-47-9 | |

| Record name | Direct Yellow 50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Yellow 50, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT YELLOW 50 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035X15Y8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.